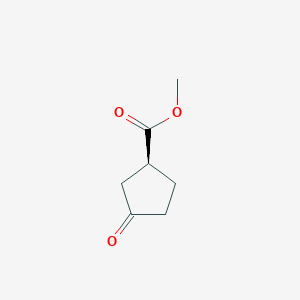

methyl (1S)-3-oxocyclopentane-1-carboxylate

Description

Methyl (1S)-3-oxocyclopentane-1-carboxylate (CAS 132076-32-5) is a chiral cyclopentane derivative featuring a ketone group at position 3 and a methyl ester at position 1 (S-configuration). Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.152 g/mol . This compound is commercially available with a purity of 97% and is priced at ¥10,200.00 per 500 mg .

Properties

IUPAC Name |

methyl (1S)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1S)-3-oxocyclopentane-1-carboxylate is a cyclic compound characterized by its unique structure, which includes a cyclopentane ring with a carboxylate ester and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of methyl (1S)-3-oxocyclopentane-1-carboxylate, summarizing research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- Structure : The compound features a methyl group attached to the cyclopentane ring at the second carbon position and a keto group at the third carbon position, contributing to its reactivity and biological activity .

Biological Activity Overview

Methyl (1S)-3-oxocyclopentane-1-carboxylate has been studied for various biological activities, including:

- Neurotrophic Effects : Research indicates that compounds similar to methyl (1S)-3-oxocyclopentane-1-carboxylate may enhance neurite outgrowth in neuronal cultures, suggesting potential neuroprotective properties .

- Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways and signal transduction processes .

The biological activity of methyl (1S)-3-oxocyclopentane-1-carboxylate is attributed to its interaction with molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl (1S)-3-oxocyclopentane-1-carboxylate and related compounds:

Comparative Analysis with Similar Compounds

Methyl (1S)-3-oxocyclopentane-1-carboxylate shares structural similarities with other cyclopentanecarboxylates. A comparison of their biological activities is presented below:

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of methyl (1S)-3-oxocyclopentane-1-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for various biologically active molecules, including:

- Adenosine Antagonists : The compound is used to synthesize derivatives that can act as adenosine antagonists, which are important in treating conditions like asthma and cardiac arrhythmias .

Case Study: Synthesis of Xanthine Derivatives

A notable study demonstrated the use of methyl (1S)-3-oxocyclopentane-1-carboxylate in the synthesis of xanthine derivatives. These derivatives have shown potential as therapeutic agents due to their ability to modulate adenosine receptors, providing insights into their pharmacological properties .

Organic Synthesis

Methyl (1S)-3-oxocyclopentane-1-carboxylate is also utilized in organic synthesis for constructing complex molecules. Its unique structure allows for various reactions, including:

- Cyclization Reactions : The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

Data Table: Reaction Pathways

| Reaction Type | Description | Resulting Product |

|---|---|---|

| Cyclization | Formation of cyclic derivatives | Various substituted cyclopentanes |

| Esterification | Reaction with alcohols to form esters | Methyl esters of carboxylic acids |

| Reduction | Conversion of ketones to alcohols | Alcohol derivatives |

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, methyl (1S)-3-oxocyclopentane-1-carboxylate has potential uses in material science. Its ester functionality allows it to be incorporated into polymer matrices, enhancing material properties such as flexibility and thermal stability.

Research and Development

Research continues into the broader applications of methyl (1S)-3-oxocyclopentane-1-carboxylate. Ongoing studies focus on:

- Biocompatibility : Investigating the compound's compatibility with biological systems for potential use in drug delivery systems.

Case Study: Drug Delivery Systems

Recent research has explored the use of this compound in developing drug delivery systems that enhance the bioavailability of poorly soluble drugs. The results indicate improved solubility and controlled release profiles, making it a candidate for further development .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| Methyl (1S)-3-oxocyclopentane-1-carboxylate | 132076-32-5 | C₇H₁₀O₃ | 142.15 | N/A | N/A |

| Methyl (1R)-3-oxocyclopentane-1-carboxylate | 132076-27-8 | C₇H₁₀O₃ | 142.15 | 209.7 ± 33.0 | 0.528 |

| Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | 32436-10-5 | C₈H₁₂O₃ | 156.18 | N/A | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.